(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Overview
Description
Mechanism of Action
Target of Action:
MCTR2 primarily targets macrophages at the site of inflammation. These specialized immune cells play a crucial role in resolving inflammation and promoting tissue repair .
Mode of Action:
Here’s how MCTR2 interacts with its targets:
Pharmacokinetics:
Result of Action:
- Eicosanoid Modulation : In a mouse model of peritonitis, MCTR2 selectively reduces pro-inflammatory eicosanoids (PGD2 and PGF2α) in the exudate .
Action Environment:
Biochemical Analysis
Biochemical Properties
MCTR2 plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4), which convert the synthetic maresin epoxide intermediate 13S,14S-eMaR to MCTR1 . The conversion of MCTR1 to MCTR2 is catalyzed by γ-glutamyl transferase (GGT) in human macrophages .
Cellular Effects
MCTR2 has profound effects on various types of cells and cellular processes. It influences cell function by promoting tissue regeneration and resolution of infections . It enhances bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .
Molecular Mechanism
The molecular mechanism of MCTR2 involves binding interactions with biomolecules and changes in gene expression. MCTR2 is converted from MCTR1 by the action of γ-glutamyl transferase (GGT) in human macrophages. The biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of MCTR2 .
Metabolic Pathways
MCTR2 is involved in the metabolic pathways of docosahexaenoic acid (DHA). DHA is oxidized to maresin 1 (MaR1), which is converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase .
Transport and Distribution
It is known that MCTR2 is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .
Subcellular Localization
It is known that MCTR2 is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .
Preparation Methods
MCTR2 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. Docosahexaenoic acid is first oxidized to maresin 1, which is then converted to Maresin Conjugates in Tissue Regeneration 1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase. Finally, Maresin Conjugates in Tissue Regeneration 1 is converted to Maresin Conjugates in Tissue Regeneration 2 by γ-glutamyl transferase .
Chemical Reactions Analysis
MCTR2 undergoes various chemical reactions, including:
Scientific Research Applications
MCTR2 has several scientific research applications, including:
Comparison with Similar Compounds
MCTR2 is part of a family of maresin conjugates in tissue regeneration, which also includes Maresin Conjugates in Tissue Regeneration 1 and Maresin Conjugates in Tissue Regeneration 3 . Compared to its counterparts, MCTR2 has a unique structure and specific biological activities that make it particularly effective in promoting tissue regeneration and resolving inflammation .
Properties
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQPRBQBDLLLA-VZUSUAOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MCTR2 and what is its role in the body?
A1: MCTR2, or (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid, is a specialized pro-resolving mediator (SPM) belonging to a family of molecules called maresin conjugates in tissue regeneration (MCTR). These molecules play a crucial role in actively promoting the resolution of inflammation and facilitating tissue repair and regeneration. [, , ]
Q2: How is MCTR2 synthesized?
A2: MCTR2 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The process involves a series of enzymatic conversions, starting with the 14-lipoxygenation of DHA. This leads to the formation of an intermediate allylic epoxide, which is then conjugated to glutathione to yield MCTR1. MCTR1 is further metabolized by the enzyme γ-glutamyl transferase (GGT) to produce MCTR2. [, ]
Q3: What are the known biological activities of MCTR2?
A3: MCTR2 exhibits potent anti-inflammatory and pro-resolving actions. Studies have shown that MCTR2 can:
- Limit neutrophil infiltration: MCTR2 helps regulate the influx of neutrophils, a type of white blood cell, to the site of inflammation, preventing excessive tissue damage. [, ]
- Promote efferocytosis: MCTR2 enhances the clearance of apoptotic cells by macrophages, a process crucial for resolving inflammation and initiating tissue repair. []
- Stimulate bacterial phagocytosis: MCTR2 enhances the ability of macrophages to engulf and destroy bacteria, contributing to the resolution of infections. [, ]
- Counter-regulate vascular actions of leukotrienes: MCTR2 can counteract the vascular leakage induced by leukotriene D4 (LTD4), a pro-inflammatory mediator. []
- Accelerate tissue regeneration: MCTR2 has been shown to accelerate tissue regeneration in planaria, a type of flatworm often used as a model organism for regeneration studies. []
Q4: How does MCTR2 interact with cells to exert its effects?
A4: While the precise receptor for MCTR2 remains under investigation, studies indicate that it interacts with the cysteinyl leukotriene receptor-1 (CysLT1). This interaction allows MCTR2 to counteract the effects of pro-inflammatory mediators like LTD4 and promote pro-resolving activities such as phagocytosis. []
Q5: What is the significance of studying MCTR2 and related molecules?
A5: Understanding the actions of MCTR2 and other pro-resolving mediators is crucial for developing novel therapeutic strategies for inflammatory diseases. Currently, many treatments focus on suppressing inflammation, but these approaches often have limitations and side effects. Targeting the resolution phase of inflammation with molecules like MCTR2 offers a promising alternative with potentially fewer adverse effects. [, , ]
Q6: What are the future directions for research on MCTR2?
A6: Future research on MCTR2 will likely focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.